molecular formula C15H20ClNO4S B2829339 2-((3-Chloro-2-methylphenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane CAS No. 1396845-10-5

2-((3-Chloro-2-methylphenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane

Cat. No.: B2829339
CAS No.: 1396845-10-5
M. Wt: 345.84
InChI Key: GLZZXJMNXBTDSX-UHFFFAOYSA-N
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Description

2-((3-Chloro-2-methylphenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane is a complex organic compound that features a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both sulfonyl and spirocyclic moieties in its structure contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Chloro-2-methylphenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the sulfonyl chloride intermediate: This step involves the chlorination of 3-chloro-2-methylbenzenesulfonic acid using thionyl chloride (SOCl₂) to form 3-chloro-2-methylbenzenesulfonyl chloride.

    Nucleophilic substitution: The sulfonyl chloride intermediate reacts with a suitable nucleophile, such as 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane, under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((3-Chloro-2-methylphenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane undergoes various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Electrophilic aromatic substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, introducing new substituents onto the ring.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols, typically under basic conditions.

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various sulfonamide derivatives, while oxidation and reduction can produce sulfoxides or sulfones.

Scientific Research Applications

2-((3-Chloro-2-methylphenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane has several scientific research applications:

    Medicinal chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.

    Materials science: Its spirocyclic structure can be utilized in the development of novel materials with specific properties, such as polymers and resins.

    Biological studies: The compound can be used as a probe to study biological processes and interactions, given its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 2-((3-Chloro-2-methylphenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The spirocyclic structure may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    Sulfonyl-containing compounds: Similar compounds include sulfonamides and sulfones, which also feature the sulfonyl group.

    Spirocyclic compounds: Other spirocyclic compounds, such as spirooxindoles and spiroketals, share the spirocyclic motif.

Uniqueness

2-((3-Chloro-2-methylphenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane is unique due to the combination of its sulfonyl and spirocyclic moieties. This dual functionality imparts distinctive chemical properties and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3-chloro-2-methylphenyl)sulfonyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO4S/c1-11-12(16)5-4-6-13(11)22(18,19)17-7-15(8-17)9-20-14(2,3)21-10-15/h4-6H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZZXJMNXBTDSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CC3(C2)COC(OC3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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